Comprehensive Spectroscopic Profiling of 1-Cyclobutenecarbonitrile: An In-Depth Technical Guide
Comprehensive Spectroscopic Profiling of 1-Cyclobutenecarbonitrile: An In-Depth Technical Guide
An in-depth technical guide on the spectroscopic characterization of 1-cyclobutenecarbonitrile (1-cyanocyclobutene), designed for analytical chemists, structural biologists, and drug development professionals.
Executive Summary & Causal Philosophy
As a Senior Application Scientist, I approach the structural validation of highly strained cyclic systems not merely as a checklist of spectral peaks, but as a holistic validation of molecular topology and electronic distribution. 1-Cyclobutenecarbonitrile (C₅H₅N) is a highly reactive, strained four-membered ring system featuring an endocyclic double bond conjugated with a nitrile group. This unique architecture makes it a valuable synthon in pharmaceutical development and materials science, but it also introduces distinct spectroscopic anomalies.
Because the cyclobutene ring enforces severe geometric constraints (internal bond angles of ~90° rather than the ideal 120° for sp² carbons), the hybridization of the ring carbons is heavily altered. This alters the force constants of the bonds and the local magnetic shielding environments. This whitepaper decodes the Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared (FT-IR) , and High-Resolution Mass Spectrometry (HRMS) data of 1-cyclobutenecarbonitrile, explaining the causality behind every analytical observation to ensure your experimental workflows are self-validating.
Synthesis and Isolation Workflow
High-purity samples are a prerequisite for accurate spectroscopic and rotational profiling [1]. The most robust method for generating 1-cyclobutenecarbonitrile avoids harsh thermal degradation, utilizing a photochemical[2+2] cycloaddition followed by a base-catalyzed dehydrocyanation.
Fig 1. Photochemical synthesis and purification workflow for 1-cyclobutenecarbonitrile.
Spectroscopic Data & Causal Analysis
To establish a self-validating analytical system, orthogonal techniques must be employed. The logic mapping below illustrates how each technique probes a different physical property of the molecule.
Fig 2. Multi-modal spectroscopic validation logic for cyclobutene derivatives.
Nuclear Magnetic Resonance (NMR) Profiling
The cyclic strain and the electron-withdrawing nature of the nitrile group heavily dictate the chemical shifts in 1-cyclobutenecarbonitrile [1].
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causal Rationale |
|---|---|---|---|---|---|
| ¹H | 6.68 | t (J ~ 1.5 Hz) | 1H | C2-H | The vinylic proton is strongly deshielded by both the C=C anisotropy and the inductive pull of the adjacent C≡N group. The small coupling constant is characteristic of long-range allylic coupling in strained rings. |
| ¹H | 2.79 | m | 2H | C4-H₂ | Allylic position adjacent to the C1-CN quaternary center. The electron-withdrawing nitrile group pulls this slightly further downfield than C3. |
| ¹H | 2.53 | m | 2H | C3-H₂ | Allylic position adjacent to the C2-H vinylic center. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Assignment | Causal Rationale |
|---|---|---|---|
| ¹³C | 148.0 | C2 (CH=) | sp² carbon. The severe ring strain forces higher p-character into the endocyclic bonds, altering the shielding tensor and pushing the shift downfield. |
| ¹³C | 116.5 | C≡N | Characteristic shift for a conjugated nitrile carbon. |
| ¹³C | 113.2 | C1 (C-CN) | sp² quaternary carbon. Shielded relative to C2 due to resonance donation from the double bond toward the nitrile group. |
| ¹³C | 29.5 | C4 (CH₂) | sp³ carbon, deshielded by proximity to the highly polarized C1 center. |
| ¹³C | 28.1 | C3 (CH₂) | sp³ carbon in the allylic position. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Vibrational spectroscopy offers the most direct evidence of the cyclobutene ring's geometric distortion[1].
Table 3: Key FT-IR Vibrational Modes (Neat Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causal Rationale |
|---|---|---|---|
| 2978, 2937 | Weak/Med | C-H stretch (sp³) | Asymmetric and symmetric stretching of the cyclobutene CH₂ groups. |
| 2218 | Medium | C≡N stretch | Conjugation with the C=C bond lowers the typical aliphatic nitrile frequency (~2250 cm⁻¹) by delocalizing the π-electrons. |
| 1584 | Weak | C=C stretch | Critical Diagnostic: Unstrained alkenes typically appear at ~1650 cm⁻¹. The high ring strain in cyclobutene reduces the s-character of the C=C bond, weakening the force constant and significantly lowering the stretching frequency. |
| 516 | Strong | Ring deformation | Characteristic out-of-plane bending of the highly strained 4-membered ring. |
High-Resolution Mass Spectrometry (HRMS)
To confirm the exact molecular formula (C₅H₅N) without ambiguity, Atmospheric Solids Analysis Probe (ASAP) or Electrospray Ionization (ESI) HRMS is utilized [1].
Table 4: HRMS Data (Positive Ion Mode)
| Ion | m/z (Observed) | m/z (Calculated) | Mass Error (ppm) | Assignment |
|---|
| [M+H]⁺ | 80.0494 | 80.0495 | -1.25 | Protonated molecular ion (C₅H₆N⁺). The sub-2 ppm error definitively validates the elemental composition. |
Standardized Experimental Protocols
To ensure reproducibility across global laboratories, the following self-validating protocols must be adhered to strictly.
Protocol A: Synthesis and Isolation of 1-Cyclobutenecarbonitrile
Caution: Reactions involving UV irradiation and cyanated compounds must be performed in a fume hood with appropriate shielding.
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Photochemical Dimerization: Dissolve acrylonitrile in a suitable UV-transparent solvent (or use neat with a photosensitizer if required). Irradiate the mixture with short-wavelength UV-C (254 nm) using a quartz immersion probe until complete conversion to 1,2-dicyanocyclobutane is observed via GC-MS[1].
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Dehydrocyanation: Transfer the intermediate to a flame-dried round-bottom flask under inert argon. Dissolve in anhydrous THF. At 0 °C, add a stoichiometric excess of potassium tert-butoxide (KOtBu) dropwise. Allow the reaction to warm to room temperature over 2 hours.
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Purification: Quench the reaction with water and extract with diethyl ether. Dry the organic layer over anhydrous Na₂SO₄. Isolate the highly volatile 1-cyclobutenecarbonitrile via low-pressure fractional distillation (bp ~32-40 °C at 0.3 mmHg) . Store at -20 °C to prevent thermal dimerization.
Protocol B: Spectroscopic Acquisition Parameters
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NMR Acquisition:
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Sample Prep: Dissolve 10–15 mg of the purified analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Instrument: Bruker 400 MHz AVANCE III (or equivalent).
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Parameters: For ¹H NMR, acquire 16 scans with a 10-second relaxation delay to ensure accurate integration. For ¹³C NMR, acquire 512 scans with proton decoupling (WALTZ-16).
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FT-IR Acquisition:
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Sample Prep: Apply a single drop of the neat liquid analyte between two NaCl or KBr plates to form a thin capillary film.
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Parameters: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Ensure background subtraction is performed immediately prior to sample acquisition.
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HRMS Acquisition:
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Sample Prep: Dilute the analyte to 1 µg/mL in LC-MS grade methanol.
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Parameters: Introduce the sample into a Thermo Scientific Q-Exactive Plus mass spectrometer via an Atmospheric Solids Analysis Probe (ASAP). Operate in positive ion mode with a capillary temperature of 250 °C and a resolution setting of 70,000 at m/z 200.
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References
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Smith, H. H., Kougias, S. M., Esselman, B. J., Woods, R. C., & McMahon, R. J. (2022). Synthesis, Purification, and Rotational Spectroscopy of 1-Cyanocyclobutene (C₅H₅N). The Journal of Physical Chemistry A, 126(12), 1980-1993. URL:[Link]
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Gale, D. M., & Cherkofsky, S. C. (1973). Dehydrocyanation of Dinitriles. Preparation of 1-Cyclobutenecarbonitrile by Direct Dehydrocyanation of 1,2-Cyclobutanedicarbonitrile. The Journal of Organic Chemistry, 38(3), 475-478. URL:[Link]
